molecular formula C14H21BO3 B1590659 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 475250-52-3

2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1590659
CAS RN: 475250-52-3
M. Wt: 248.13 g/mol
InChI Key: HPNLRRQVSZVKHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a boronic ester, which are commonly used in organic synthesis . The “4-Methoxybenzyl” part suggests the presence of a methoxy group (-OCH3) and a benzyl group (C6H5CH2-) in the molecule .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Characterization : This compound has been synthesized and characterized, with its crystal structure determined through X-ray diffraction and DFT calculations. Studies have shown consistency between the molecular structure optimized by DFT and the crystal structure determined by X-ray single crystal diffraction, indicating reliable vibrational assignments based on characteristic vibrational absorption bands (Wu, Chen, Chen, & Zhou, 2021).

Chemical Properties and Analysis

  • Crystal Structure Analysis : The crystal structure of derivatives of this compound, synthesized from related borolanes and aminophenol, has been determined. These studies provide insights into the bonding and structural properties of such compounds (Seeger & Heller, 1985).

Biomedical Applications

  • Potential HGF-mimetic Agents : Boron-containing derivatives of this compound have been synthesized and are currently being evaluated for biological activities. These compounds are of interest in the development of potential Hepatocyte Growth Factor (HGF)-mimetic agents (Das, Tang, & Sanyal, 2011).
  • Neurodegenerative Disease Therapeutics : Novel derivatives have been synthesized with potential applications in the treatment of neurodegenerative diseases. These boron-containing polyene systems are being investigated as intermediates for new materials in LCD technology and potential therapeutics for neurodegenerative conditions (Das, Mahalingam, Das, Hosmane, & Evans, 2015).

Molecular Synthesis

  • Synthesis of Oligoribonucleotides : This compound has been used in the synthesis of oligoribonucleotides, demonstrating its utility in nucleic acid chemistry. The compound served as a protecting group for the 2′-hydroxyl group of adenosine, facilitating the synthesis of oligoribonucleotides via the phosphotriester approach (Takaku & Kamaike, 1982).

Material Synthesis and Catalysis

  • Synthesis of Silicon-Based Drugs and Odorants : A derivative of this compound has been used as a building block for synthesizing biologically active disila-tetrahydronaphthalene derivatives, showing its potential in the development of silicon-based drugs and odorants (Büttner, Nätscher, Burschka, & Tacke, 2007)

Safety and Hazards

While specific safety data for this compound is not available, general safety precautions should be taken while handling it, such as avoiding dust formation and inhalation, and using personal protective equipment .

Mechanism of Action

properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO3/c1-13(2)14(3,4)18-15(17-13)10-11-6-8-12(16-5)9-7-11/h6-9H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNLRRQVSZVKHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20475812
Record name 2-[(4-Methoxyphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

475250-52-3
Record name 2-[(4-Methoxyphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.